3-Methoxybenzene-1,2-diamine; sulfuric acid
CAS No.: 110680-93-8
Cat. No.: VC13538237
Molecular Formula: C7H12N2O5S
Molecular Weight: 236.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110680-93-8 |
|---|---|
| Molecular Formula | C7H12N2O5S |
| Molecular Weight | 236.25 g/mol |
| IUPAC Name | 3-methoxybenzene-1,2-diamine;sulfuric acid |
| Standard InChI | InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
| Standard InChI Key | YBLFXCPZOBQIIN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1N)N.OS(=O)(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3-Methoxybenzene-1,2-diamine; sulfuric acid is a 1:1 salt formed between 3-methoxybenzene-1,2-diamine and sulfuric acid. Its molecular formula is C₇H₁₂N₂O₅S, with a molecular weight of 236.25 g/mol. The compound’s structure features a benzene ring substituted with a methoxy group (-OCH₃) at position 3 and two amine groups (-NH₂) at positions 1 and 2. The sulfuric acid component contributes to its ionic character, enhancing solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 110680-93-8 | |
| Molecular Formula | C₇H₁₂N₂O₅S | |
| Molecular Weight | 236.25 g/mol | |
| IUPAC Name | 3-methoxybenzene-1,2-diamine;sulfuric acid | |
| SMILES | COC1=CC=CC(=C1N)N.OS(=O)(=O)O | |
| Solubility | Likely soluble in water, polar aprotic solvents | - |
Synthesis and Synthetic Considerations
Challenges in Purification
The compound’s ionic nature complicates traditional purification techniques like distillation. Instead, recrystallization from ethanol-water mixtures or chromatographic methods (e.g., ion-exchange chromatography) may be employed.
Applications in Chemical Synthesis
Catalysis and Ligand Design
The compound’s amine groups could coordinate to transition metals (e.g., Cu, Pd), forming catalysts for cross-coupling reactions. For example, analogous sulfonamide derivatives are employed in MEK inhibitor synthesis .
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; use fume hoods |
| Inhalation | Use respiratory protection in powder form |
| Storage | Store in airtight containers, away from bases |
Comparison with Structural Analogues
2-(Methoxymethyl)benzene-1,4-diamine Sulfate
This analogue (CAS 337906-37-3) differs in the substitution pattern, featuring a methoxymethyl group at position 2. The additional methylene spacer increases steric bulk, reducing crystallinity compared to 3-methoxybenzene-1,2-diamine sulfate .
3-Methoxybenzene-1,4-diamine Derivatives
Compounds with para-oriented amines exhibit distinct electronic properties, favoring conjugation pathways absent in the ortho-substituted target compound.
Research Gaps and Future Directions
Underexplored Reactivity
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Photophysical Properties: The conjugated amine-methoxy system may exhibit fluorescence, unexplored in current literature.
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Biological Activity Screening: No studies report antimicrobial or anticancer activity for this specific compound.
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